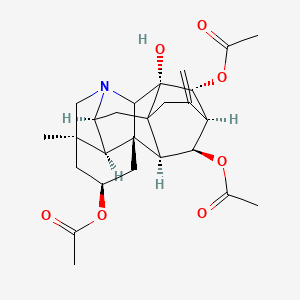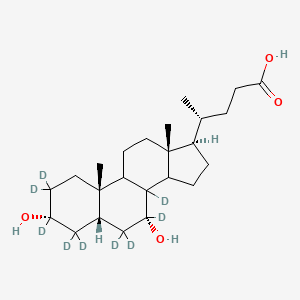
Chenodeoxycholic Acid-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chenodeoxycholic Acid-d9 is a deuterated form of Chenodeoxycholic Acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role in the metabolism of cholesterol and its involvement in various physiological processes. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of bile acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .
Industrial Production Methods
Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chenodeoxycholic Acid-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are used in further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of bile acid synthesis and degradation.
Biology: Helps in studying the role of bile acids in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders and gallstones.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for gallstone dissolution.
Deoxycholic Acid: A secondary bile acid involved in fat emulsification.
Uniqueness
Chenodeoxycholic Acid-d9 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of bile acids. This labeling provides more precise data in research compared to non-deuterated forms .
Eigenschaften
Molekularformel |
C24H40O4 |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |
InChI-Schlüssel |
RUDATBOHQWOJDD-NPFMQFSDSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
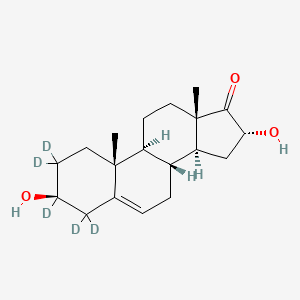

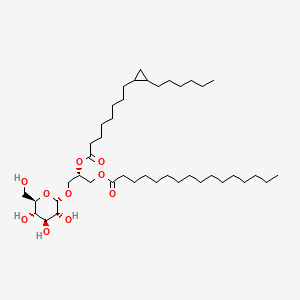

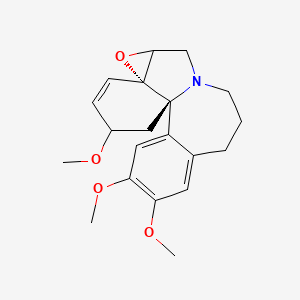


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
